![molecular formula C8H8BrNO3 B3027238 Methyl 6-bromo-5-methoxynicotinate CAS No. 1256810-93-1](/img/structure/B3027238.png)
Methyl 6-bromo-5-methoxynicotinate
Overview
Description
Methyl 6-bromo-5-methoxynicotinate is a chemical compound with the molecular formula C8H8BrNO3 . It is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .
Molecular Structure Analysis
The InChI code for Methyl 6-bromo-5-methoxynicotinate is 1S/C8H8BrNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Methyl 6-bromo-5-methoxynicotinate is a white to light-yellow solid . It has a molecular weight of 246.06 . . It is typically stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Methyl 6-bromo-5-methoxynicotinate serves as a valuable building block in the synthesis of complex organic compounds. Techniques such as microwave-induced methoxylation and microfluidic hydrogenation enhance regioselectivity and purity in the synthesis of related compounds (Jeges et al., 2011).
- Regioselective Synthesis : Its derivatives are used in regioselective synthesis, showcasing its importance in organic chemistry to produce specific molecular structures with high precision (Hirokawa et al., 2000).
Biological and Pharmacological Research
- Antiviral Activities : Some derivatives of Methyl 6-bromo-5-methoxynicotinate have shown potential in inhibiting retrovirus replication in cell culture, indicating its relevance in antiviral research (Hocková et al., 2003).
- Antibacterial Properties : Its derivatives also exhibit antibacterial activities, highlighting its potential use in developing new antibacterial agents (Xu et al., 2003).
Material Science and Industrial Applications
- Catalysis and Process Chemistry : Research on Methyl 6-bromo-5-methoxynicotinate derivatives has led to advancements in catalysis and process chemistry, enhancing efficiency in chemical production (Nishimura & Saitoh, 2016).
- Green Chemistry Approaches : Efforts are being made to synthesize its derivatives using green chemistry approaches, reducing environmental impact and enhancing safety (Zolfigol et al., 2013).
Antioxidant and Anticancer Research
- Antioxidant Activities : Derivatives show potent antioxidant activities, indicating their potential as natural antioxidants (Li et al., 2011).
- Anticancer Potential : Methylated and acetylated derivatives exhibit significant anticancer activities, making them promising candidates for drug development (Dong et al., 2022).
Safety And Hazards
Methyl 6-bromo-5-methoxynicotinate is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Hazard statements associated with this compound include H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin irritation, eye irritation, harm if inhaled, and respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 6-bromo-5-methoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVUDOABIJAEIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187730 | |
Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-methoxynicotinate | |
CAS RN |
1256810-93-1 | |
Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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